Cas no 114216-87-4 (4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-)

4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- structure
114216-87-4 structure
Product Name:4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-
CAS No:114216-87-4
Molecular Formula:C27H45N5O
Molecular Weight:455.6791
CID:211265
PubChem ID:6444147

4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- Properties

Names and Identifiers

    • 4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-
    • (4aS,7R,8S,8aR)-8-[(E)-5-(6-imino-1,3-dimethyl-2H-purin-7-yl)-3-methylpent-3-enyl]-4,4,7,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol
    • agelasimine B
    • (1S,2R,4aS,8aR)-1-{(3E)-5-[(6Z)-6-imino-1,3-dimethyl-1,2,3,6-tetrahydro-7H-purin-7-yl]-3-methylpent-3-en-1-yl}-1,2,5,5-tetramethyloctahydronaphthalen-4a(2H)-ol
    • 4a(2H)-Naphthalenol, octahydro-1,2,5,5-tetramethyl-1-(3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-pentenyl)-, (1alpha(3E),2beta,4abeta)-(+)-
    • (+)-Agelasimine B
    • 114216-87-4
    • DTXSID001047669
    • InChIKey: UMYDEMPHXCZYBB-SCWOSNGDSA-N
    • Inchi: InChI=1S/C27H45N5O/c1-19(12-16-32-17-29-24-22(32)23(28)30(6)18-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17,20-21,28,33H,8-11,13-16,18H2,1-7H3/b19-12+,28-23?/t20-,21-,26+,27+/m1/s1
    • SMILES: C/C(/CC[C@]1([C@H](C)CC[C@]2(C(CCC[C@H]12)(C)C)O)C)=C\CN1C=NC2N(CN(C(=N)C1=2)C)C

Computed Properties

  • Exact Mass: 455.36241108g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 455.36241108g/mol
  • Heavy Atom Count: 33
  • Complexity: 781
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.9
  • Topological Polar Surface Area: 68.4Ų

4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- Related Literature

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.100kes.com/en
BIOOKE MICROELECTRONICS CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/
atkchemica